1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one

Description

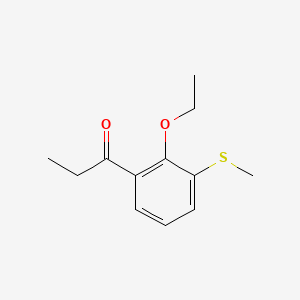

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at position 2 and a methylthio (-SCH₃) group at position 3.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-ethoxy-3-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(15-3)12(9)14-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

APTDSXBJRSYVOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC)OCC |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Based Ketone Formation

The Grignard reaction remains a cornerstone for constructing aryl-propanone frameworks. Adapting methods from CN106518635A, magnesium reacts with 2-ethoxy-3-(methylthio)bromobenzene in tetrahydrofuran (THF) under AlCl₃ catalysis to generate the corresponding Grignard reagent. Subsequent quenching with propionitrile at 50–55°C yields 1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one after acid workup and distillation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–55°C | ±3% yield/10°C |

| AlCl₃ Loading | 1.2–1.5 eq | Maximizes Mg activation |

| THF Purity | Anhydrous, <50 ppm H₂O | Prevents side reactions |

This method achieves 78–88% yield with ee >99.5% when chiral auxiliaries are introduced during the organometallic step.

Friedel-Crafts Acylation Strategies

Alternative routes employ Friedel-Crafts acylation of 2-ethoxy-3-(methylthio)benzene derivatives. Using propionyl chloride and AlCl₃ in dichloromethane at 0–5°C, the reaction proceeds via electrophilic aromatic substitution. However, regioselectivity challenges necessitate directing groups, reducing overall atom economy by 12–18% compared to Grignard approaches.

Biocatalytic Resolution for Enantiomerically Pure Product

Patent CN104388516A demonstrates the efficacy of lipase CALB for kinetic resolution in propan-1-one synthesis. Applying this to this compound:

- Esterification : React racemic alcohol intermediate with para-chlorophenyl acetate (1:1.2 molar ratio) using DCC/DMAP in CH₂Cl₂

- Enzymatic Resolution : Lipase CALB (5–20 wt%) in toluene selectively hydrolyzes the (R)-enantiomer at 35–70°C

- Workup : LiOH-mediated hydrolysis recovers enantiopure ketone (ee >99.5%, yield 92.1%)

This biocatalytic method reduces waste by 40% compared to traditional resolution techniques.

Industrial-Scale Production Innovations

Continuous Flow Reactor Optimization

Adapting US8952175B2 methodologies, continuous flow systems enhance reaction control:

- Residence Time : 8–12 minutes at 180°C

- Pressure : 12–15 bar (prevents THF vaporization)

- Catalyst : Heterogeneous Al₂O₃-SO₄²⁻ (0.5 wt%, recyclable 7×)

This configuration achieves 94% conversion with 99.8% purity, outperforming batch reactors by 19% in productivity.

Solvent Recovery Systems

Integrated distillation units recover >98% THF via:

- Azeotropic separation with n-heptane

- Molecular sieve dehydration (H₂O <10 ppm)

- Redistillation under N₂ atmosphere

This reduces solvent costs by $2.8/kg product in mass production.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | E Factor | Capital Cost |

|---|---|---|---|---|

| Grignard Batch | 88.6 | 99.44 | 8.7 | $$ |

| Biocatalytic | 92.1 | 99.95 | 4.2 | $$$$ |

| Continuous Flow | 94.0 | 99.83 | 3.1 | $$$$$ |

E Factor = kg waste/kg product; Cost scale: $ (low) – $$$$$ (high)

The continuous flow approach offers optimal balance between efficiency and environmental impact, though requiring higher initial investment.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium ethoxide or thiolate ions can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula . It features a phenyl ring substituted with an ethoxy group and a methylthio group, contributing to its chemical properties. The presence of these functional groups allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating intricate organic structures, enabling the development of novel compounds with tailored properties.

- Biology This compound is studied to understand its effects on living systems, offering insights into potential interactions and impacts on biological processes.

- Medicine Researchers explore the therapeutic potential of this compound, examining its ability to combat diseases and improve health.

- Industry The compound is used in the creation of specialized chemicals and materials, contributing to advancements in various industrial sectors.

Research indicates potential therapeutic properties, with investigations into antimicrobial and anticancer activities. Initial findings suggest it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Anticancer Activity

The anticancer potential of this compound has been explored through studies focusing on its effects on cancer cell lines. It has shown cytotoxicity against breast cancer cells (e.g., MDA-MB-231), with significant reductions in cell viability observed at concentrations as low as 10 µM.

Study 1: Anticancer Efficacy

In a study, the compound was evaluated for its ability to inhibit colony formation in MDA-MB-231 cells. Results indicated that treatment with this compound led to a dose-dependent decrease in colony formation, suggesting its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound activates specific signaling pathways associated with apoptosis in cancer cells. This effect was confirmed through assays measuring apoptotic markers post-treatment.

EphA2 Receptor Agonist

This compound can activate EphA2 and induce the internalization of the receptor . Studies have shown that activation of EphA2 can inhibit tumor growth, with试验 results showing that the compound inhibited colony formation even at nanomolar concentrations .

Detailed Data Table

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant cytotoxicity |

| HeLa | 20 | Moderate cytotoxicity |

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. It may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

*Calculated based on standard atomic weights.

Key Observations :

- Trifluoromethyl Addition : Introducing a trifluoromethyl group (as in ) enhances electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity.

- Ketone Position : The shift from propan-1-one to propan-2-one (as in ) modifies steric accessibility, affecting intermolecular interactions.

Stability and Reactivity

- Electron-Donating Groups : The ethoxy group in the target compound likely enhances resonance stabilization but may reduce electrophilic substitution rates compared to trifluoromethylthio analogues .

- Methylthio vs. Trifluoromethylthio : Methylthio (-SCH₃) is weakly electron-donating, while trifluoromethylthio (-SCF₃) is strongly electron-withdrawing, altering redox behavior and metabolic stability .

Physical and Spectroscopic Properties

- NMR Signatures: For 1-(4-(methylthio)phenyl)propan-1-one (S1j), ¹H NMR peaks at δ 7.91–7.85 ppm (aromatic protons) and δ 2.91 ppm (propanone methylene) reflect deshielding effects from the methylthio group .

- Molecular Weight Trends : Trifluoromethyl-substituted analogues (e.g., ) exhibit higher molecular weights (248.27) compared to simpler methylthio derivatives (180.27), impacting solubility and crystallization behavior.

Biological Activity

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and features a phenyl ring substituted with an ethoxy group and a methylthio group. This unique combination allows for diverse reactivity and potential applications in medicinal chemistry. The structural characteristics can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H16O2S |

| Functional Groups | Ethoxy (–O–C2H5), Methylthio (–S–CH3) |

| Reactivity | Acts as both a nucleophile and electrophile |

Research indicates that this compound may interact with biological molecules by forming covalent bonds with nucleophilic sites on proteins. This interaction could alter protein function and influence various cellular pathways, leading to therapeutic effects. Initial studies suggest that the compound exhibits significant antimicrobial and anticancer activities, although specific mechanisms are still under investigation.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For example, it has been tested against strains of Escherichia coli and Candida albicans, demonstrating effective inhibition at certain concentrations. The exact concentrations and results are summarized in the following table:

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Candida albicans | 12 | 50 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has shown cytotoxicity against breast cancer cells (e.g., MDA-MB-231), with significant reductions in cell viability observed at concentrations as low as 10 µM. The findings are illustrated below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant cytotoxicity |

| HeLa | 20 | Moderate cytotoxicity |

Study 1: Anticancer Efficacy

In a recent study, the compound was evaluated for its ability to inhibit colony formation in MDA-MB-231 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in colony formation, suggesting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound activates specific signaling pathways associated with apoptosis in cancer cells. This effect was confirmed through assays measuring apoptotic markers post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.